



Application Notes and Protocols for EIDD-1931 Animal Model Studies in Influenza

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Compound of Interest		
Compound Name:	EIDD-1931-d2	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses, including influenza A and B viruses.[1][2] Its mechanism of action involves inducing lethal mutagenesis in the viral genome, a process termed "error catastrophe," which presents a high barrier to the development of antiviral resistance.[3][4] Due to poor oral bioavailability in higher animal models, a more clinically viable isopropyl ester prodrug, EIDD-2801 (Molnupiravir), was developed.[1][5] EIDD-2801 is efficiently metabolized to EIDD-1931 in vivo, delivering the active antiviral agent to target tissues.[4][6]

The ferret (Mustela putorius furo) is considered the gold-standard animal model for influenza research as it recapitulates many of the clinical and virological features of human influenza infection, including fever, nasal discharge, and efficient virus transmission.[7][8][9] Mice are also utilized, particularly for initial efficacy and toxicity screening, although they often require virus adaptation to exhibit disease signs.[10] These application notes provide a summary of key quantitative data from animal model studies and detailed protocols for conducting similar preclinical evaluations of EIDD-1931 and its prodrugs against influenza viruses.

Quantitative Data Summary



The following tables summarize the efficacy of EIDD-2801 (Molnupiravir) in the ferret model of influenza, highlighting its ability to reduce viral load and mitigate clinical symptoms.

Table 1: Therapeutic Efficacy of EIDD-2801 in Ferrets Infected with Pandemic Influenza A Virus

Treatment Group (Oral, b.i.d.)	Virus Titer in Nasal Wash (log10 PFU/mL)	Reduction in Viral Load (Compared to Vehicle)	Alleviation of Clinical Signs	Reference
Vehicle	~4.5	-	Fever observed	[5]
EIDD-2801 (7 mg/kg)	Significantly reduced	Multiple orders of magnitude	Alleviated fever	[3][5]
EIDD-2801 (2.3 mg/kg)	Significantly reduced	Significant reduction	Not specified	[5]
EIDD-2801 (0.8 mg/kg)	No significant effect	Not significant	Not specified	[5]

Table 2: Efficacy of EIDD-2801 in Ferrets Against Seasonal and Pandemic Influenza A Viruses

Parameter	Seasonal IAV	Pandemic IAV	Reference
Lowest Efficacious Oral Dose (b.i.d.)	2.3 mg/kg	7 mg/kg	[5]
Latest Onset of Effective Treatment	36 hours post- infection	36 hours post- infection	[5]
Effect on Virus Burden in Upper Respiratory Tract	Significant reduction at 7 mg/kg	Significant reduction at 7 mg/kg	[5]
Effect on Virus Burden in Lower Respiratory Tract	Significant reduction at 2.3 mg/kg and 7 mg/kg	Significant reduction at 2.3 mg/kg and 7 mg/kg	[5]



Experimental Protocols

Protocol 1: Ferret Model for Influenza Virus Infection and Antiviral Efficacy Testing

Objective: To evaluate the in vivo efficacy of EIDD-1931 or its prodrugs against influenza virus in a ferret model that mimics human disease.

Materials:

- Ferrets (Mustela putorius furo), 4-6 months old, influenza-naive.
- Influenza A or B virus stock of known titer (e.g., pandemic H1N1, seasonal H3N2).
- EIDD-2801 (Molnupiravir) or other formulation of EIDD-1931.
- Vehicle control (appropriate for the drug formulation).
- Anesthesia (e.g., isoflurane).
- Nasal wash collection supplies (e.g., sterile saline, collection tubes).
- Euthanasia agent.
- Biosafety Level 2+ (BSL-2+) facilities and appropriate personal protective equipment (PPE).

Procedure:

- Acclimatization: House ferrets individually in a BSL-2+ facility for at least 7 days prior to the experiment to allow for acclimatization.
- Infection:
 - Anesthetize ferrets using isoflurane.
 - Inoculate ferrets intranasally with a predetermined dose of influenza virus (e.g., 10⁶ PFU) in a small volume (e.g., 0.5 mL).
- Treatment:



- Initiate treatment at a specified time point post-infection (e.g., 12, 24, or 36 hours).
- Administer EIDD-2801 or vehicle control orally (e.g., via gavage) twice daily (b.i.d.) at the desired dosages (e.g., 0.8, 2.3, 7 mg/kg).

· Monitoring:

- Monitor ferrets daily for clinical signs of illness, including weight loss, fever (rectal temperature), and activity level.
- Collect nasal washes at specified intervals (e.g., daily or every other day) by instilling sterile saline into the nostrils and collecting the runoff.
- Viral Titer Determination:
 - Quantify infectious virus in nasal wash samples using a standard plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.
- Terminal Endpoint:
 - At the end of the study (e.g., day 7 post-infection), euthanize ferrets.
 - Collect respiratory tissues (e.g., nasal turbinates, trachea, lungs) for virological and histopathological analysis.
 - Determine viral titers in tissue homogenates.

Protocol 2: Mouse Model for Preliminary Efficacy Screening

Objective: To conduct initial in vivo screening of EIDD-1931 or its prodrugs against influenza virus in a mouse model.

Materials:

- Mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
- Mouse-adapted influenza A virus strain.



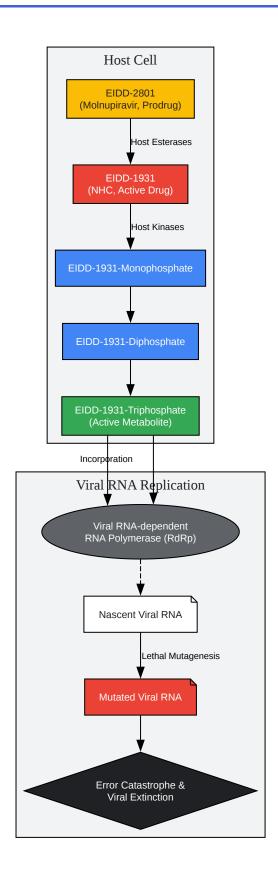
- EIDD-1931 or EIDD-2801.
- Vehicle control.
- Oral gavage needles.
- Euthanasia agent.
- BSL-2 facilities and PPE.

Procedure:

- Acclimatization: Acclimatize mice for at least 3-5 days before the experiment.
- Infection:
 - · Lightly anesthetize mice.
 - o Inoculate intranasally with a lethal or sub-lethal dose of mouse-adapted influenza virus.
- Treatment:
 - Begin oral administration of the test compound or vehicle at a specified time post-infection.
- Monitoring:
 - Monitor mice daily for weight loss and survival for 14-21 days.
- Endpoint Analysis (for sub-lethal studies):
 - At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice.
 - Harvest lungs to determine viral titers and assess lung pathology.

Visualizations

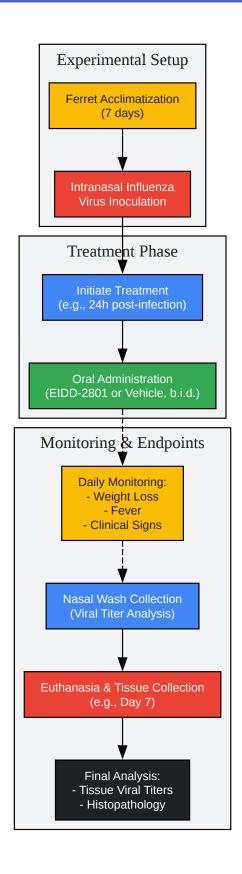




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Caption: Mechanism of action of EIDD-1931 (Molnupiravir).





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Caption: Experimental workflow for ferret influenza efficacy study.



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